![molecular formula C10H8N6 B6593642 1,4-di(4H-1,2,4-triazol-4-yl)benzene CAS No. 681004-60-4](/img/structure/B6593642.png)
1,4-di(4H-1,2,4-triazol-4-yl)benzene
Overview
Description
1,4-Di(4H-1,2,4-triazol-4-yl)benzene is a compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms . The structure of this compound has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,4-di(4H-1,2,4-triazol-4-yl)benzene involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane under solvothermal conditions . The structures of these derivatives were confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 1,4-di(4H-1,2,4-triazol-4-yl)benzene has been determined by single X-ray crystal diffraction . The asymmetric unit of the compound comprises half the organic species, the molecule being completed by inversion symmetry . The dihedral angle between the 1,2,4-triazole ring and the central benzene ring is 32.2° .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-di(4H-1,2,4-triazol-4-yl)benzene include a molecular weight of 212.211, a density of 1.4±0.1 g/cm3, a boiling point of 454.8±55.0 °C at 760 mmHg, and a flash point of 228.8±31.5 °C . The exact mass is 212.081039 and the LogP is 0.43 .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including “1,4-di(4H-1,2,4-triazol-4-yl)benzene”, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Drug Discovery
1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Chemotherapeutic Agents
Compounds containing a 1,2,4-triazole ring have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women .
Structural Optimization Platform
1,2,4-triazole benzoic acid hybrids, which include “1,4-di(4H-1,2,4-triazol-4-yl)benzene”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Agrochemistry
1,2,4-triazoles have usages in various fields such as agrochemistry . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Materials Sciences
1,2,4-triazoles are also used in materials sciences . Their unique structure and properties make them suitable for various applications in this field .
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole compounds can act as ligands, forming complexes with metal ions . This interaction can lead to changes in the biochemical properties of the target, potentially altering its function .
Biochemical Pathways
It’s known that triazole compounds can interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the solubility of a compound can impact its bioavailability .
Result of Action
It’s known that the interaction of triazole compounds with their targets can lead to a variety of cellular effects, depending on the specific target and the context of the interaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-di(4H-1,2,4-triazol-4-yl)benzene. Factors such as temperature, pH, and the presence of other molecules can impact the interaction of the compound with its targets .
properties
IUPAC Name |
4-[4-(1,2,4-triazol-4-yl)phenyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-10(16-7-13-14-8-16)4-3-9(1)15-5-11-12-6-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVOERRBUWBZGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-di(4H-1,2,4-triazol-4-yl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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